molecular formula C7H3BrClFO2 B2434190 2-Bromo-4-chloro-5-fluorobenzoic acid CAS No. 157165-24-7

2-Bromo-4-chloro-5-fluorobenzoic acid

Cat. No. B2434190
M. Wt: 253.45
InChI Key: QECPABOCRIPABX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzoic acid is a halogen-substituted benzoic acid . It is a solid substance with a molecular weight of 253.45 . The IUPAC name for this compound is 5-bromo-2-chloro-4-fluorobenzoic acid .


Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-5-fluorobenzoic acid involves the reaction of the appropriate substrate with CBr4 in anhydrous MeCN . The reaction mixture is stirred in a round-bottom flask fitted with an O2 balloon and irradiated externally with a 60 W 400 nm LED at room temperature . After the reaction is complete, the solvent is evaporated under reduced pressure .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-fluorobenzoic acid can be represented by the InChI code: 1S/C7H3BrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

2-Bromo-4-chloro-5-fluorobenzoic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . It can also react with aniline to yield N-phenyl-4-fluoro-anthranilic acid .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-5-fluorobenzoic acid is a solid substance . It has a molecular weight of 253.45 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Bromo-4-chloro-5-fluorobenzoic acid plays a role in various chemical reactions. Deprotonation of fluoroarenes with chlorine or bromine substituents often occurs adjacent to a fluorine, as demonstrated in a study where treatment of 1-chloro-4-fluorobenzene with a superbase reagent led to the formation of related benzoic acids (Mongin & Schlosser, 1996).
  • Another study showed the adsorption behaviors of 2-substituted benzoic acids, including those related to 2-Bromo-4-chloro-5-fluorobenzoic acid, on electrodes in acidic media, providing insights into electrochemical properties (Ikezawa, Yoshida & Ariga, 2006).

Biological and Environmental Studies

  • In the field of microbiology, certain strains of bacteria, like Alcaligenes denitrificans, have been shown to metabolize halogenated benzoates, including compounds similar to 2-Bromo-4-chloro-5-fluorobenzoic acid, highlighting its potential in bioremediation (van den Tweel, Kok & de Bont, 1987).
  • Similarly, Pseudomonas putida was found to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate, closely related to 2-Bromo-4-chloro-5-fluorobenzoic acid, as a carbon and energy source, again indicating environmental and biotechnological applications (Engesser & Schulte, 1989).

Material Science and Photophysical Studies

  • The compound has been studied in the context of material science and photophysics, particularly in the synthesis of 4H-1,4-benzoxazines, a class of compounds with various industrial and pharmaceutical applications (Kudo, Furuta & Sato, 1996).

Thermodynamics and Crystallography

  • Research in thermodynamics and crystallography, involving halobenzoic acids like 2-Bromo-4-chloro-5-fluorobenzoic acid, provides critical insights into their properties. For instance, a study evaluated the thermodynamic properties of monohalobenzoic acids, contributing to our understanding of their stability and reactivity (Chirico et al., 2017).

Safety And Hazards

The compound is associated with certain hazards. It has been classified under hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECPABOCRIPABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-fluorobenzoic acid

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